molecular formula C16H10N2O6 B8720881 Phthalimidomethyl o-nitrobenzoate

Phthalimidomethyl o-nitrobenzoate

Cat. No. B8720881
M. Wt: 326.26 g/mol
InChI Key: GKCGQDGCXGFUKF-UHFFFAOYSA-N
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Patent
US04363865

Procedure details

o-Nitrobenzoic acid (10.0 g) and dicyclohexylamine (11.0 g) were added in sequence to 100 ml DMF, more solvent being necessary to dissolve the resulting salt. N-(Chloromethyl)phthalimide was added and the mixture stirred for 24 hours. The product was precipitated out with water. Recrystallization from ethyl acetate/cyclohexane yielded 15.3 g (83%) of the ester, m.p. 159°-160° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
83%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-:3])=[O:2].C1(NC2CCCCC2)CCCCC1.Cl[CH2:27][N:28]1[C:32](=[O:33])[C:31]2=[CH:34][CH:35]=[CH:36][CH:37]=[C:30]2[C:29]1=[O:38]>CN(C=O)C>[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([O:8][CH2:27][N:28]1[C:29](=[O:38])[C:30]2=[CH:37][CH:36]=[CH:35][CH:34]=[C:31]2[C:32]1=[O:33])=[O:7])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)O)C=CC=C1
Name
Quantity
11 g
Type
reactant
Smiles
C1(CCCCC1)NC1CCCCC1
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCN1C(C=2C(C1=O)=CC=CC2)=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the resulting salt
CUSTOM
Type
CUSTOM
Details
The product was precipitated out with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate/cyclohexane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=O)OCN2C(C=3C(C2=O)=CC=CC3)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.